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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

Cat. No.: B1295322

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,4,6-trimethylbenzonitrile

This guide provides a comprehensive overview of the 3C Nuclear Magnetic Resonance (NMR)
spectroscopy of 2,4,6-trimethylbenzonitrile, tailored for researchers, scientists, and
professionals in drug development. It includes a detailed analysis of the chemical shifts, the
experimental protocol for data acquisition, and a visual representation of the molecular
structure for NMR analysis.

Introduction

2,4,6-trimethylbenzonitrile, also known as mesitylene nitrile, is an organic compound with a
substituted aromatic ring. Understanding its molecular structure is crucial for its application in
various fields, including as a building block in organic synthesis. 13C NMR spectroscopy is a
powerful analytical technique that provides detailed information about the carbon skeleton of a
molecule. This document elucidates the 3C NMR spectrum of 2,4,6-trimethylbenzonitrile,
offering a valuable resource for structural characterization.

13C NMR Chemical Shift Data

The 13C NMR spectrum of 2,4,6-trimethylbenzonitrile was recorded in deuterated chloroform
(CDCIs). The observed chemical shifts are summarized in the table below. The assignment of
each signal to a specific carbon atom is based on established principles of NMR spectroscopy,
including the effects of substituent groups on the chemical shifts of aromatic and aliphatic
carbons.
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Carbon Atom(s)

Chemical Shift (8) in ppm

Assignment Justification

ca

142.7

Quaternary aromatic carbon
para to the nitrile group,
deshielded by the methyl
substituent.

C2, C6

141.9

Equivalent quaternary
aromatic carbons ortho to the
nitrile group, deshielded by the
methyl substituents.[1]

C3,C5

128.1

Equivalent protonated
aromatic carbons meta to the

nitrile group.[1]

-C=N

117.6

Characteristic chemical shift

for a nitrile carbon.[1]

C1

110.2

Quaternary aromatic carbon
attached to the electron-

withdrawing nitrile group.[1]

2,6-CHs

21.5

Equivalent methyl carbons at

the ortho positions.[1]

4-CHs

20.6

Methyl carbon at the para
position.[1]

Experimental Protocol

The 3C NMR spectral data were acquired using the following experimental parameters:

e Spectrometer: The spectra were recorded on a 400 MHz NMR spectrometer, with a 13C

operating frequency of 100 MHz.[1]

e Solvent: Deuterated chloroform (CDCIs3) was used as the solvent for sample preparation.[1]

o Reference: The chemical shifts are reported in parts per million (ppm) relative to the center

line of the triplet signal for chloroform-d at 77.0 ppm.[1]
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o Sample Preparation: A standard amount of 2,4,6-trimethylbenzonitrile was dissolved in
CDCls to prepare the NMR sample.

Structural Representation for NMR Analysis

The following diagram illustrates the molecular structure of 2,4,6-trimethylbenzonitrile with
the numbering of the carbon atoms corresponding to the assignments in the data table. This
visualization aids in understanding the relationship between the chemical environment of each
carbon atom and its observed chemical shift.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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